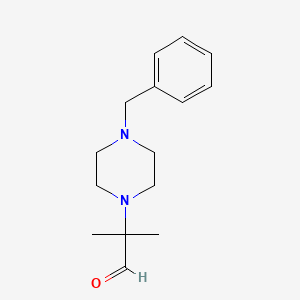

2-(4-苄基哌嗪-1-基)-2-甲基丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-Benzylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 282.39 . Another related compound, “2-(4-benzylpiperazin-1-yl)ethan-1-amine”, also exists .

Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has an average mass of 248.324 Da .

Physical And Chemical Properties Analysis

The compound “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde” has a molecular weight of 281.36 and a melting point of 89 - 91 degrees Celsius . Another related compound, “2-(4-Benzylpiperazin-1-yl)benzaldehyde”, has a boiling point of 57-59 degrees Celsius .

科学研究应用

合成和生物评价

- 双重5-HT1A/SSRI活性:一项研究提出了基于5-HT1A/SSRI药物设计策略的衍生物的合成,评估它们的双重5-HT1A/5-HTT活性,表明在神经精神药理学方面可能有潜在应用(Li, Zhang, Zhou, & Liu, 2008)。

化学性质和合成技术

- 氨甲基化和还原过程:研究展示了通过氨甲基化合成3-(苄基哌嗪-1-基)-1-(4-乙氧基苯基)-2-苯基丙酮,随后通过氢化铝锂还原。这展示了该化合物的化学多功能性和创造药理活性衍生物的潜力(Gevorgyan et al., 2017)。

药理应用

- 中枢神经系统受体亲和力:一项研究专注于合成(1-苄基哌嗪-2-基)甲醇,探索其与中枢神经系统受体的相互作用。这项研究表明在神经药物开发中可能有潜在应用(Beduerftig, Weigl, & Wünsch, 2001)。

药物化学和药物设计

抗氧化和葡萄糖苷酶抑制潜力:一项研究展示了含有哌嗪骨架的苄并咪唑类化合物的合成,展示了显著的体外抗氧化活性和葡萄糖苷酶抑制潜力。这表明在管理氧化应激和代谢紊乱方面可能有应用(Özil, Parlak, & Baltaş, 2018)。

抗菌活性:对苄基哌嗪衍生物的研究显示出有希望的抗菌性能,表明其在新型抗微生物药物开发中具有潜力(Merugu, Ramesh, & Sreenivasulu, 2010)。

结构分析和表征

晶体结构分析:一项研究提供了相关化合物的晶体结构的见解,有助于理解与2-(4-苄基哌嗪-1-基)-2-甲基丙醛衍生物相关的分子构象和相互作用(Ozbey, Kuş, & Göker, 2001)。

电化学和磁性能:对由非对称双核配体衍生的新型苄哌嗪类配体衍生的苯氧桥二铜(II)配合物的电化学和磁性能进行的研究为潜在的电子和催化应用提供了基础知识(Amudha, Thirumavalavan, & Kandaswamy, 1999)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been shown to interact withcarbonic anhydrase (CA) enzymes , specifically CAI and CAII . These enzymes play a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

Compounds with similar structures have been shown to inhibit carbonic anhydrase enzymes . They may interact with the zinc ion (Zn2+) along with three histidine residues in the active site of these enzymes .

Biochemical Pathways

Inhibition of carbonic anhydrase enzymes can affect the reversible hydration reaction of co2, which is crucial for many physiological functions .

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal may also have antimicrobial properties.

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPOHDRPWMANLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

![N-(2,3-dimethylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2474787.png)